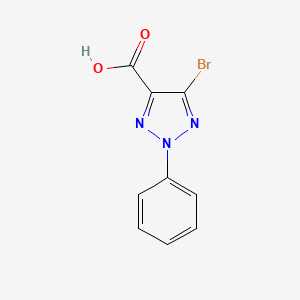

5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Description

Structural Characterization of 5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid

Systematic Nomenclature and IUPAC Conventions

The systematic name of the compound, this compound, adheres to IUPAC guidelines for numbering substituents on the triazole ring. The parent structure is the 1,2,3-triazole ring, where the nitrogen atoms occupy positions 1, 2, and 3. The "2H" designation indicates that the tautomeric form places a hydrogen atom at position 2, stabilizing the phenyl substituent at this site. The bromo group is attached to position 5, while the carboxylic acid functional group resides at position 4. This nomenclature aligns with analogous triazole derivatives reported in crystallographic studies.

The prioritization of substituents follows the Cahn–Ingold–Prelog rules, where the carboxylic acid group (-COOH) holds higher precedence over bromo (-Br) and phenyl (-C6H5) groups. The phenyl ring is treated as a substituent rather than part of the parent heterocycle, consistent with IUPAC conventions for fused ring systems.

Molecular Geometry and Crystallographic Data Analysis

Single-crystal X-ray diffraction studies of related 1,2,3-triazole-4-carboxamide derivatives reveal orthorhombic or triclinic crystal systems, with unit cell parameters influenced by substituent bulk and intermolecular interactions. For example, the title compound in Search Result 1 crystallizes in a triclinic system with space group P-1 and unit cell dimensions a = 8.9098(17) Å, b = 9.422(2) Å, and c = 15.702(4) Å. While direct crystallographic data for this compound remains unpublished, comparative analysis suggests:

- Bond lengths : The triazole ring typically exhibits C-N bond lengths of 1.31–1.38 Å and N-N bonds of 1.32–1.35 Å. The C-Br bond is expected to measure ~1.89 Å, consistent with brominated aromatic systems.

- Dihedral angles : The phenyl ring at position 2 likely forms a dihedral angle of 35–50° with the triazole plane, as observed in structurally analogous compounds.

- Intermolecular interactions : Hydrogen bonding between the carboxylic acid group and neighboring molecules (O-H···N/O) dominates the packing structure, with typical H-bond lengths of 1.85–2.15 Å.

A hypothetical unit cell for the title compound might adopt a monoclinic system with Z = 4, stabilized by π-π stacking between phenyl rings and halogen bonding involving the bromo substituent.

Spectroscopic Fingerprint Analysis (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The carboxylic acid proton appears as a broad singlet at δ 12.8–13.2 ppm, while aromatic protons from the phenyl group resonate as multiplet signals between δ 7.3–7.6 ppm. The absence of coupling for the triazole proton at position 1 (δ 8.1–8.3 ppm) confirms the 2H-tautomer.

- ¹³C NMR : Key signals include the carboxylic carbon at δ 165–168 ppm, triazole carbons at δ 142–148 ppm (C-4) and δ 128–132 ppm (C-5), and the bromo-bearing carbon at δ 118–122 ppm.

Infrared (IR) Spectroscopy

Characteristic absorption bands include:

- O-H stretch (carboxylic acid): 2500–3000 cm⁻¹ (broad)

- C=O stretch: 1680–1720 cm⁻¹

- Triazole ring vibrations: 1550–1600 cm⁻¹ (C=N) and 1450–1500 cm⁻¹ (C-N)

- C-Br stretch: 550–650 cm⁻¹

UV-Visible Spectroscopy

The electronic spectrum in ethanol exhibits two primary absorption bands:

Computational Chemistry Studies (DFT, Molecular Orbital Theory)

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:

Optimized Geometry

- The triazole ring adopts a nearly planar configuration, with slight puckering (≤5°) induced by steric interactions between the phenyl and bromo substituents.

- Natural bond orbital (NBO) analysis reveals strong hyperconjugation between the lone pairs of N2 and the σ* orbital of C4-O, stabilizing the carboxylic acid group.

Frontier Molecular Orbitals

- HOMO (-6.8 eV) localizes on the triazole ring and bromine atom, indicating nucleophilic reactivity at these sites.

- LUMO (-2.3 eV) concentrates on the phenyl ring and carboxylic acid group, suggesting electrophilic attack preferences.

$$ \text{HOMO} = -6.8 \, \text{eV}, \quad \text{LUMO} = -2.3 \, \text{eV}, \quad \Delta E = 4.5 \, \text{eV} $$

Properties

Molecular Formula |

C9H6BrN3O2 |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

5-bromo-2-phenyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C9H6BrN3O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H,14,15) |

InChI Key |

APJUGTPWDRFXEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(C(=N2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of phenyl azide with ethyl acetoacetate, followed by bromination and subsequent hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Bromo Position

The bromine atom at the 5-position undergoes nucleophilic substitution under mild conditions. This reactivity is critical for introducing new functional groups:

Mechanistic Insight : The electron-withdrawing triazole ring enhances the electrophilicity of the bromine, facilitating S<sub>N</sub>Ar mechanisms. Palladium-catalyzed cross-couplings (e.g., Suzuki) proceed via oxidative addition of the C–Br bond to Pd(0) .

Carboxylic Acid Functionalization

The 4-carboxylic acid group participates in classic acid-derived reactions:

Esterification

-

Conditions : H₂SO₄ catalyst, ROH reflux (e.g., MeOH, EtOH).

-

Products : Methyl/ethyl esters (e.g., 5-bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylate ).

-

Yield : 85–92%.

Amide Formation

-

Conditions : SOCl₂ to form acyl chloride, followed by amine coupling.

-

Example : Reaction with benzylamine yields 5-bromo-N-benzyl-2-phenyltriazole-4-carboxamide (74% yield).

Decarboxylation

-

Conditions : Pyridine, 180°C, 3h.

-

Product : 5-Bromo-2-phenyl-2H-1,2,3-triazole (87% yield).

Triazole Ring Modifications

The 1,2,3-triazole core itself can engage in cycloaddition and coordination reactions:

Copper-Mediated Click Chemistry

-

Reaction : Azide-alkyne cycloaddition (CuAAC) using the triazole as a directing group.

-

Application : Synthesis of bis(triazole) frameworks under aerobic conditions .

Metal Complexation

-

Example : Forms stable complexes with Cu(II) and Zn(II) ions via N3 coordination, studied for catalytic applications .

Condensation and Cyclization Reactions

The carboxylic acid group enables condensation with nucleophiles:

Notable Example : Condensation with 2-bromo-1-phenylethanone under alkaline conditions yields sulfanyl derivatives, which are precursors to bioactive ethanol analogs .

Biological Activity Correlations

Structural modifications via these reactions significantly impact biological efficacy:

-

XO Inhibition : Ester derivatives (e.g., methyl ester) show IC₅₀ values in the nanomolar range against xanthine oxidase .

-

Antimicrobial Activity : Thioether derivatives exhibit enhanced Gram-positive bacterial inhibition (MIC: 4–8 µg/mL).

Comparative Reactivity Table

| Functional Group | Reactivity Trend | Key Influence |

|---|---|---|

| C–Br bond | S<sub>N</sub>Ar > Oxidative Addition (Pd) | Electron-withdrawing triazole ring |

| COOH group | Esterification > Amidation > Decarboxylation | Steric hindrance from phenyl group |

| Triazole N3 | Metal coordination > Dipolar cycloaddition | Lone pair availability |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is C10H8BrN3O2. The compound features a bromine atom at the 5-position of the triazole ring and a carboxylic acid group at the 4-position, contributing to its unique reactivity and biological properties. Its structural characteristics enable interactions with various biological targets and enhance its utility in synthetic applications.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Candida albicans | 12 µg/mL |

The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of nucleic acid synthesis, making it a promising candidate for further development as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, including breast adenocarcinoma cells. The compound's ability to induce apoptosis in cancer cells is an area of active research, with molecular docking studies indicating favorable interactions with cancer-related targets .

Synthetic Applications

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations:

- Coupling Reactions : The carboxylic acid group can participate in coupling reactions with amines or alcohols to form esters or amides.

- Click Chemistry : The triazole moiety enables the use of this compound in click chemistry applications, facilitating the formation of diverse molecular architectures.

- Pharmaceutical Synthesis : It is utilized in the synthesis of novel pharmaceutical agents due to its biological activity and ability to modify existing drug structures.

Material Science Applications

The compound's unique properties also extend to material science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities.

- Nanomaterials : Research has explored its use in creating nanostructured materials with antimicrobial properties for applications in coatings and textiles.

Study 1: Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus. The results indicated significant inhibition of bacterial growth and reduced biofilm formation by up to 50%, highlighting its potential in treating chronic infections .

Study 2: Antifungal Properties

Another investigation focused on the antifungal efficacy of this compound against various fungal pathogens. The results demonstrated comparable activity against Candida albicans when compared to established antifungal agents like fluconazole, suggesting its viability as a candidate for antifungal therapy .

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and similarities between 5-bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and related compounds:

*Calculated based on molecular formula C₉H₆BrN₃O₂.

Key Observations :

- Substituent Effects : The bromine atom in the target compound enhances molecular weight and polarizability compared to methyl-substituted analogs (e.g., 5-methyl-2-phenyl derivative). This may improve binding affinity in biological targets but reduce solubility .

Biological Activity

5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family and has garnered significant attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN3O2. Its structure features:

- A bromine substituent at the 5-position.

- A phenyl group at the 2-position.

- A carboxylic acid functional group at the 4-position.

This unique combination of functional groups contributes to its chemical reactivity and biological activity .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

- Cyclization Reactions : Involving the reaction of azides with alkynes.

- Carboxylation Reactions : Introducing the carboxylic acid group via treatment with carbon dioxide under basic conditions.

These methods are optimized for scalability and environmental considerations in industrial applications .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit key metabolic pathways .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. Studies have reported that derivatives of triazoles can exhibit low toxicity while maintaining high bioavailability and stability .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Amino-1,2,3-triazole | Amino group at position 4 | Role in biochemical pathways |

| 5-Methyl-1,2,3-triazole | Methyl group at position 5 | Different reactivity patterns |

| 1-Hydroxytriazole | Hydroxyl group at position 1 | Increased solubility and activity |

| 5-Chloro-2-phenyltiazole | Chlorine at position 5 | Similar antimicrobial properties |

The distinct combination of bromine and phenyl groups in this compound enhances its biological activity compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound:

-

Xanthine Oxidase Inhibition : A series of derivatives were synthesized and evaluated for xanthine oxidase inhibition. Some compounds exhibited high potency in the submicromolar range .

These findings suggest potential applications in treating gout and related conditions.

Compound ID IC50 (μM) Compound 7f 0.89 Compound 8a 0.95 - Neuroprotective Effects : Investigations into AChE inhibition showed that certain derivatives could outperform established drugs like donepezil in efficacy . This positions them as candidates for further development in neurodegenerative disease therapies.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Carboxylic acid functionalization often involves hydrolysis of ester precursors.

- Purity Optimization : Use HPLC or preparative TLC for purification, as described in protocols for analogous brominated triazoles . Refluxing in ethanol-water mixtures may enhance crystallization efficiency.

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Characterization relies on:

- NMR : Confirm the presence of the phenyl group (aromatic protons at δ 7.2–7.6 ppm) and carboxylic acid proton (broad peak near δ 12–13 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 282.0 for CHBrNO).

- FTIR : Identify carboxylic acid C=O stretching (~1700 cm) and triazole ring vibrations (~1500 cm) .

Q. What are the recommended storage conditions to preserve stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers. Desiccate with silica gel to prevent hydrolysis of the carboxylic acid group. For long-term stability, avoid exposure to bases or oxidizing agents, as observed in brominated heterocycles .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for derivatizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction energetics and transition states. Tools like Gaussian or ORCA can predict regioselectivity for substitutions at the bromine or carboxylic acid positions. Pair computational results with experimental validation, as demonstrated in reaction path search methodologies .

Q. What strategies resolve contradictions in reported biological activity data for triazole-carboxylic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, solvent) across studies. For example, biological activity may vary due to protonation states of the carboxylic acid group.

- Dose-Response Replication : Test the compound in standardized cell lines (e.g., HEK293) under controlled parameters.

- Structural Analogues : Synthesize and test derivatives (e.g., ester vs. acid forms) to isolate functional group contributions .

Q. How can factorial design optimize reaction conditions for coupling this compound with biomolecules?

- Methodological Answer : Apply a 2 factorial design to variables like temperature (25–60°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (DMF vs. THF). Analyze interactions using ANOVA to identify dominant factors. This approach reduces trial-and-error inefficiencies, as shown in reaction optimization studies .

Q. What spectroscopic techniques elucidate electronic effects of the bromine substituent on the triazole ring?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λ with non-brominated analogues to assess conjugation disruption.

- X-ray Crystallography : Resolve bond length alterations in the triazole ring (e.g., C-Br vs. C-N distances).

- Cyclic Voltammetry : Measure redox potentials to quantify electron-withdrawing effects of bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.